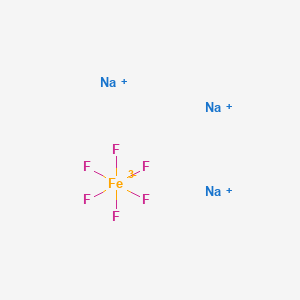

Sodium hexafluoroferrate

説明

Historical Context of Hexafluoroferrate Research

The study of coordination compounds dates back to the 19th century, with the pioneering work of chemists like Christian Wilhelm Blomstrand and Sophus Mads Jørgensen. en-academic.com Their research laid the groundwork for understanding how independently stable compounds could combine to form new, complex substances with distinct properties. en-academic.com The development of ligand field theory and molecular orbital theory in the mid-20th century provided a more comprehensive framework for explaining the bonding, spectral, and magnetic properties of coordination compounds like hexafluoroferrates. en-academic.combritannica.com Early research into complex fluorides, including those containing the ammonium (B1175870) ion, helped to elucidate their structures and properties. researchgate.net

Significance of Hexafluoroferrate Anions in Coordination Chemistry

The hexafluoroferrate(3-) (B1212032) anion, [FeF₆]³⁻, is a key species in coordination chemistry. It consists of a central iron(III) ion octahedrally coordinated to six fluoride (B91410) ligands. The fluoride ligands are considered weak-field ligands, which leads to the formation of high-spin complexes. In the case of [FeF₆]³⁻, the Fe³⁺ ion has a 3d⁵ electronic configuration. Due to the weak field of the fluoride ligands, the d-orbitals split into t₂g and e_g sets, and the five d-electrons occupy all five orbitals with parallel spins before any pairing occurs. willingdoncollege.ac.in This results in five unpaired electrons, giving the complex a significant magnetic moment of approximately 5.92 Bohr magnetons. en-academic.combritannica.combritannica.com This high-spin configuration is a defining characteristic and is a subject of study in ligand field theory. britannica.combritannica.com The choice of cation to pair with the hexafluoroferrate anion influences the resulting salt's solubility, stability, and crystal structure.

Overview of Iron(III) Fluoride Complexes and Their Relevance

Iron(III) fluoride (FeF₃) is an inorganic compound that serves as a precursor in the synthesis of hexafluoroferrates. wikipedia.orgchemicalbook.com It can be prepared by reacting iron(III) chloride with hydrogen fluoride. wikipedia.org Iron(III) fluoride itself is a thermally robust, antiferromagnetic solid. wikipedia.org In aqueous solutions, iron(III) can form a series of fluoride complexes, including FeF²⁺, FeF₂, and FeF₃. tandfonline.comacs.org The stability of these complexes is pH-dependent. tandfonline.com The study of these complexes is relevant to various fields, including environmental science, where they can influence the transport and fate of iron and fluoride in aquatic systems. tandfonline.com Furthermore, iron(III) fluoride and its complexes are used as catalysts in certain organic reactions. chemicalbook.com More complex iron(III) fluoride compounds, including nonheme mononuclear and dinuclear complexes, are being investigated for their potential in fluorine radical transfer reactions. acs.org

Chemical and Physical Properties of Sodium Hexafluoroferrate

| Property | Value |

| Molecular Formula | Na₃FeF₆ americanelements.comnih.govsigmaaldrich.com |

| Molecular Weight | 238.80 g/mol nih.govsigmaaldrich.comscbt.com |

| Appearance | Powder americanelements.comsigmaaldrich.com |

| Color | Yellowish or grayish white to green alfachemic.com |

| Synonyms | Trisodium hexafluoroferrate(3-), Iron(3+) sodium fluoride (1:3:6) americanelements.comnih.gov |

| CAS Number | 20955-11-7 americanelements.comnih.govsigmaaldrich.com |

| EC Number | 244-124-5 americanelements.comsigmaaldrich.com |

Synthesis of Sodium Hexafluoroferrate

Sodium hexafluoroferrate can be synthesized through various methods. One common industrial-scale method involves the solid-state reaction of sodium fluoride (NaF) and iron(III) fluoride (FeF₃) in a 3:1 stoichiometric ratio at temperatures between 120–150°C. To prevent corrosion of the reaction vessel, nickel autoclaves are often used. For applications requiring high purity and small particle size, such as in electronics, a spray drying method can be employed to produce submicron powders with greater than 99% purity.

Another method for preparing sodium hexafluoroferrate is through electrolysis. patsnap.com This process uses a mixed solution of a soluble sodium salt and hydrofluoric acid, or sodium fluoride and an inorganic acid, as the electrolyte. An iron or iron alloy anode and a cathode made of materials like graphite, nickel, or stainless steel are used. patsnap.com The electrolysis is carried out at a controlled temperature and current density, followed by oxidation of the resulting product to obtain sodium hexafluoroferrate. patsnap.com

Crystal Structure

The hexafluoroferrate(3-) anion typically exhibits an octahedral geometry, with the iron atom at the center coordinated to six fluoride ligands. The crystal structure of the resulting salt is influenced by the counter-cation. For instance, tripotassium hexafluoroferrate (K₃FeF₆) adopts a cubic perovskite-like structure. While specific crystallographic data for sodium hexafluoroferrate is not as readily available in the provided search results, related ammonium hexafluorometallates with a cryolite-type structure crystallize in the cubic space group Fm-3m. aip.org The structure of these complex fluorides can exhibit disorder in the orientation of the anions and cations. researchgate.net

Research and Applications

Sodium hexafluoroferrate and the broader class of hexafluoroferrate compounds are subjects of research and have several applications:

Analytical Chemistry: It can be used as a reagent in techniques like spectrophotometry for the determination of iron and other metals. chemimpex.com

Electrochemistry: Its electrochemical properties make it useful in the development of electrochemical sensors for detecting metal ions. chemimpex.com

Materials Science: It is used in the synthesis of magnetic materials for high-performance magnets. chemimpex.com

Water Treatment: It shows potential as a coagulant for removing impurities from water. myskinrecipes.com

Catalysis: Derivatives of hexafluoroferrate are explored for their catalytic activity in various organic reactions, including cross-coupling and polymerization.

特性

CAS番号 |

17595-31-2 |

|---|---|

分子式 |

F6FeNa3 |

分子量 |

238.80 g/mol |

IUPAC名 |

trisodium;hexafluoroiron(3-) |

InChI |

InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |

InChIキー |

NXXJJPQQCLIRPD-UHFFFAOYSA-H |

正規SMILES |

F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |

物理的記述 |

Powder; [Sigma-Aldrich MSDS] |

製品の起源 |

United States |

Structural Elucidation and Characterization Techniques of Hexafluoroferrates

Crystallographic Investigations

Crystallography is the primary tool for elucidating the precise atomic arrangement within a crystalline solid. For hexafluoroferrate compounds, X-ray diffraction methods are extensively used to determine their crystal structures, identify phases, and measure lattice parameters.

Single-Crystal X-ray Diffraction Analysis of Hexafluoroferrate Structures

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site ordering. uhu-ciqso.esrsc.org The process involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern. uol.derigaku.com This method has been instrumental in determining the precise molecular structure of various hexafluoroferrate compounds.

For instance, the analysis of hydrated diphenylguanidinium hexafluoroferrate(III) revealed that it crystallizes in the R3c space group, with the [FeF₆]³⁻ octahedra showing minimal distortion. Similarly, single-crystal analysis of diethylenetriammonium hexafluoroferrate demonstrated the formation of hydrogen-bonded networks between the hexafluoroferrate anions and protonated amine groups. However, challenges in SC-XRD analysis can arise, such as resolving disorder in counterions and distinguishing between different phases.

Powder X-ray Diffraction Studies for Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of lattice parameters. measurlabs.com In this method, a powdered sample is irradiated with X-rays, and the diffraction pattern is collected and analyzed. This technique is particularly useful for identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to a database of known patterns. researchgate.net

PXRD has been widely applied in the study of hexafluoroferrates. For example, it was used to characterize the cryolite-type structure of Li₃FeF₆ synthesized via a pyrolytic sol-gel process, with Rietveld analysis providing a detailed structural model. researchgate.net In the study of sodium hexafluoroferrate (Na₃FeF₆) formed during the sodiation of FeF₂ nanoparticles, PXRD helped identify the resulting phases, which included a mixture of Fe and Na₃FeF₆. pku.edu.cn The technique is also crucial for confirming the purity and crystallinity of synthesized hexafluoroferrate compounds. researchgate.net

Analysis of Cryolite-Type Structures (e.g., Na₃FeF₆ and Li₃FeF₆)

Several hexafluoroferrate compounds adopt the cryolite-type structure, which is characterized by a specific arrangement of cations and the [FeF₆]³⁻ anion. Sodium hexafluoroferrate (Na₃FeF₆) and lithium hexafluoroferrate (Li₃FeF₆) are prominent examples.

Early studies reported a cubic or pseudo-cubic unit cell for Na₃FeF₆ with a lattice constant of a = 9.26 Å. rsc.org However, later investigations revealed that the phase isolated from aqueous solutions is often hydrated and may not correspond to the ideal Na₃FeF₆ composition. rsc.org The synthesis of anhydrous Na₃FeF₆ is crucial for its application in various fields, including as a potential cathode material in sodium-ion batteries. ctherm.com

Lithium hexafluoroferrate (Li₃FeF₆) has also been studied for its potential as a cathode material. researchgate.net It has been synthesized with a cryolite-type structure, and its electrochemical properties have been investigated. researchgate.net The lattice constants reported for Li₃FeF₆ include a = 8.88 Å. rsc.org

| Compound | Formula | Crystal System | Lattice Constant (a) in Å | Reference |

|---|---|---|---|---|

| Sodium Hexafluoroferrate | Na₃FeF₆ | Cubic/Pseudo-cubic | 9.26 | rsc.org |

| Lithium Hexafluoroferrate | Li₃FeF₆ | Cubic/Pseudo-cubic | 8.88 | rsc.org |

Structural Correlations with Related Metal Fluoride (B91410) Complexes

The crystal structures of hexafluoroferrates can be compared with other metal fluoride complexes to understand structural trends and relationships. The size of the cation plays a significant role in determining the crystal structure and lattice parameters. For instance, the lattice constants of alkali-metal hexafluoroferrates increase with the size of the alkali metal cation. rsc.org

A comparison of the molecular volumes of potassium, ammonium (B1175870), and rubidium salts of complex fluoro-acids with their chloro- and bromo-acid analogues reveals interesting trends. rsc.org In complex fluorides, the molecular volume of the ammonium salt is often similar to or larger than that of the rubidium salt, which differs from the trend observed in chloro- and bromo-complexes. rsc.org This has been attributed to the nature of hydrogen bonding in the fluoride compounds. rsc.org

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the bonding, molecular vibrations, and electronic structure of hexafluoroferrate compounds, complementing the structural data obtained from crystallographic methods.

Vibrational Spectroscopy (Infrared and Raman) for Anion Modes and Ligand Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the vibrational modes of the [FeF₆]³⁻ anion and its interactions with the surrounding cations. The octahedral [FeF₆]³⁻ ion has specific vibrational modes that are active in either the IR or Raman spectrum, or both.

The infrared spectrum of sodium hexafluoroferrate has been documented, providing information on the vibrational modes of the [FeF₆]³⁻ anion. scribd.com The presence of water in some synthesized samples of sodium fluoroferrate has been confirmed by the presence of characteristic water bands in the IR spectrum. rsc.org

Raman spectroscopy has been used to study phase transitions in ammonium hexafluoroferrate(III), (NH₄)₃[FeF₆]. researchgate.netresearchgate.net Changes in the Raman spectra with temperature can indicate ordering of the octahedral [FeF₆]³⁻ groups and the ammonium cations. researchgate.net For example, in (NH₄)₃[FeF₆], the heat capacity measurements and subsequent analysis using Raman spectroscopy have helped to understand the nature of a phase transition occurring at 267 K, which is related to the orientational disorder of the ammonium ions and the [FeF₆]³⁻ anions.

| Compound | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| (NH₄)₃[FeF₆] | Raman | [FeF₆]³⁻ anion modes | Not specified | researchgate.netresearchgate.net |

| Na₃FeF₆ | Infrared | [FeF₆]³⁻ anion modes | Not specified | scribd.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, Solid-State NMR) for Local Environments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment and dynamics of atomic nuclei within a material. For hexafluoroferrates, several NMR-active nuclei can provide valuable structural information.

¹⁹F NMR: As fluorine is a key component of the hexafluoroferrate anion ([FeF₆]³⁻), ¹⁹F NMR is particularly insightful. The chemical shift and line shape of the ¹⁹F signal can reveal details about the Fe-F bonding and the symmetry of the [FeF₆]³⁻ octahedron. In solution, a single sharp peak would be expected for a symmetrical octahedral environment. In the solid state, broadening of the signal can occur due to dipolar interactions and chemical shift anisotropy, providing information on the local structure and dynamics of the fluoride ions.

Solid-State NMR: Solid-state NMR techniques are crucial for characterizing crystalline and amorphous hexafluoroferrate materials. For instance, ²³Na solid-state NMR can be used to investigate the coordination environment of the sodium cations in the crystal lattice of Na₃FeF₆. cas.cz The number of distinct sodium sites, their symmetry, and their proximity to the [FeF₆]³⁻ anions can be determined. cas.cz The chemical shifts and quadrupolar coupling constants obtained from ²³Na NMR spectra are sensitive to the local structure around the sodium ions. cas.czoxinst.com High-field and magic-angle spinning (MAS) techniques can be employed to enhance resolution and provide more detailed structural insights. cas.cz

While ¹H NMR is not directly applicable to the core structure of anhydrous sodium hexafluoroferrate, it becomes relevant in the study of hydrated forms or in formulations containing proton-containing species. It can be used to detect the presence of water molecules and understand their interaction with the hexafluoroferrate complex.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence (XRF) for Elemental and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence (XRF) are essential techniques for determining the elemental composition and chemical states of the constituent elements in sodium hexafluoroferrate, particularly at the surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can identify the elements present (except for H and He) and deduce their bonding environments. wikipedia.org For sodium hexafluoroferrate, XPS can confirm the presence of sodium, iron, and fluorine and, importantly, determine the oxidation state of the iron, which is expected to be +3. researchgate.net This technique is also valuable for identifying surface contaminants or changes in surface chemistry due to exposure to different environments. ltschem.com

| Technique | Information Provided | Application to Sodium Hexafluoroferrate |

| XPS | Elemental composition, empirical formula, chemical and electronic state of elements at the surface. thermofisher.com | Confirmation of Na, Fe, F presence; determination of Fe³⁺ oxidation state; detection of surface impurities. researchgate.net |

| XRF | Bulk elemental composition. researchgate.net | Determination of the overall stoichiometric ratio of Na, Fe, and F in the compound. researchgate.net |

Other Spectroscopic Methods for Complex Identification and Electronic State Probing (e.g., Electrospray Mass Spectrometry)

Beyond NMR and X-ray based techniques, other spectroscopic methods can be employed for the identification and characterization of hexafluoroferrate complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing ionic species in solution. harvardapparatus.com It can be used to identify the hexafluoroferrate anion, [FeF₆]³⁻, and study its stability and interactions with other ions in solution. acs.org The mass-to-charge ratio of the ions detected in the mass spectrum allows for the confirmation of the composition of the complex. The technique can also provide insights into the formation of ion clusters in solution. harvardapparatus.comnih.gov

Microscopic and Morphological Analyses

Understanding the morphology, particle size, and nanoscale features of sodium hexafluoroferrate is crucial, especially in applications where these characteristics influence performance, such as in battery materials. Electron microscopy techniques are the primary tools for these investigations.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnifications. thermofisher.com In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (primarily secondary and backscattered electrons) are used to generate an image.

For sodium hexafluoroferrate, SEM analysis can reveal:

Particle Shape and Size: The general shape of the crystalline particles can be observed, whether they are cubic, irregular, or aggregated. The particle size distribution can also be determined from SEM images.

Surface Texture: The texture of the particle surfaces, such as roughness or the presence of smaller features, can be examined. thermofisher.com

Porosity and Agglomeration: SEM can show how individual particles are clustered together and can give an indication of the porosity of the material.

In some instances, SEM is combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the area being imaged, confirming the presence and distribution of sodium, iron, and fluorine across the sample's surface. grafiati.com

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition

Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, allowing for the investigation of the internal structure of materials at the nanoscale. thermofisher.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the transmitted electrons. thermofisher.com

For sodium hexafluoroferrate, TEM can provide detailed information on:

Nanoscale Morphology: The precise shape and size of nanoparticles or nanocrystalline domains within a larger particle can be imaged. grafiati.com

Crystallinity and Defects: High-resolution TEM (HR-TEM) can visualize the atomic lattice of the crystalline material, revealing details about its crystallinity, crystal orientation, and the presence of any lattice defects. grafiati.com

Compositional Analysis: Similar to SEM, TEM can be equipped with EDS for elemental mapping at a much higher spatial resolution, allowing for the analysis of compositional variations within a single nanoparticle. grafiati.com Selected Area Electron Diffraction (SAED) in the TEM can be used to determine the crystal structure of individual nanoparticles. grafiati.com

| Technique | Primary Information | Key Differences from the Other |

| SEM | Surface morphology, topography, and particle size. thermofisher.com | Images the surface by detecting reflected/knocked-off electrons; provides a 3D-like view of the surface; lower magnification and resolution compared to TEM. thermofisher.com |

| TEM | Internal structure, crystallinity, and nanoscale composition. thermofisher.com | Images the internal structure using transmitted electrons; provides a 2D projection of the sample; much higher magnification and resolution. thermofisher.com |

Thermal Behavior and Stability Studies

The thermal stability of sodium hexafluoroferrate is a critical property, particularly for its potential use in high-temperature applications or as a component in materials that undergo thermal cycling, such as batteries.

Thermogravimetric Analysis (TGA) is a primary technique used to study the thermal stability of materials. ctherm.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A study on sodium hexafluoroferrate as a potential cathode material demonstrated its high thermal stability. ctherm.com When heated from room temperature to 500°C, the material showed only a 2% mass loss, indicating that it does not significantly decompose at these elevated temperatures. ctherm.com

Differential Scanning Calorimetry (DSC) is another thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the temperatures of phase transitions, such as melting or solid-state transitions. For Na₃FeF₆, a modification transition has been observed at 920 K (647 °C), and the melting point is at 1255 K (982 °C). researchgate.net Calorimetric measurements have been used to determine the enthalpy of these transitions and the heat capacity of the different phases (solid and liquid) of sodium hexafluoroferrate. researchgate.net

Table of Thermal Properties for Sodium Hexafluoroferrate

| Property | Value | Reference |

| Melting Point | 1255 K (982 °C) | researchgate.net |

| Modification Transition Temperature | 920 K (647 °C) | researchgate.net |

| Enthalpy of Fusion | (89 ± 3) kJ mol⁻¹ | researchgate.net |

| Enthalpy of Modification Transition | (19 ± 3) kJ mol⁻¹ | researchgate.net |

| Mass Loss up to 500°C | ~2% | ctherm.com |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of sodium hexafluoroferrate (Na₃FeF₆). The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

Research findings indicate that sodium hexafluoroferrate is thermally stable at temperatures up to approximately 255°C. nih.govrsc.org Beyond this temperature, the compound begins to decompose. Thermal analysis curves show a significant weight loss that occurs in multiple stages, which is accompanied by a strong endothermic peak in differential thermal analysis (DTA). nih.govrsc.org This multi-stage weight loss signifies a complex decomposition process. nih.gov While TGA confirms the temperature limit of stability and the general nature of the decomposition, the specific chemical reactions involved in each step of the decomposition pathway have not yet been fully detailed. nih.govrsc.org

The following table summarizes the key thermal events for sodium hexafluoroferrate observed through thermogravimetric analysis.

Table 1: TGA Decomposition Data for Sodium hexafluoroferrate

| Temperature Range | Event | Observation |

|---|---|---|

| Ambient to ~255°C | Stable | No significant mass loss observed. nih.govrsc.org |

Differential Scanning Calorimetry (DSC) and Heat Capacity Measurements for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is employed to investigate the phase transitions and measure the energetic changes associated with heating sodium hexafluoroferrate. This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Studies using drop calorimetry and DSC have provided detailed insights into the thermochemical properties of Na₃FeF₆ from high temperatures to its molten state. researchgate.net The compound is known to exist in at least two crystalline forms: a low-temperature modification (α-Na₃FeF₆) and a high-temperature modification (β-Na₃FeF₆). researchgate.net

A phase transition from the α-phase to the β-phase occurs at 920 K (647 °C). researchgate.net The compound melts at a temperature of 1255 K (982 °C). researchgate.net Enthalpy values for both the solid-state phase transition and fusion have been determined from experimental data. researchgate.net Furthermore, specific heat capacity (Cₚ) has been measured for the α and β crystalline phases, as well as for the molten state, providing a comprehensive energetic profile of the compound across a wide temperature range. researchgate.net

The following tables present the detailed thermodynamic data for the phase transitions and heat capacity of sodium hexafluoroferrate.

Table 2: Phase Transition Energetics of Sodium hexafluoroferrate

| Transition | Temperature (T) | Enthalpy of Transition (ΔH) |

|---|---|---|

| α → β phase transition | 920 K (647 °C) | (19 ± 3) kJ·mol⁻¹ researchgate.net |

Table 3: Heat Capacity (Cₚ) of Sodium hexafluoroferrate

| Phase | Temperature Range (K) | Heat Capacity (Cₚ) (J·mol⁻¹·K⁻¹) |

|---|---|---|

| Crystalline α-phase | 723 – 920 | (294 ± 14) researchgate.net |

| Crystalline β-phase | 920 – 1233 | (300 ± 11) researchgate.net |

Theoretical and Computational Chemistry of Hexafluoroferrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of the hexafluoroferrate(III) anion, [FeF₆]³⁻, at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. rsc.orgmdpi.com

The electronic structure of the [FeF₆]³⁻ anion is central to its chemical and physical properties. In this complex, the iron atom is in the +3 oxidation state (Fe³⁺), which corresponds to a d⁵ electron configuration. The six fluoride (B91410) ligands create an octahedral crystal field around the central iron ion.

Fluoride (F⁻) is known as a weak-field ligand in the spectrochemical series. Consequently, the energy separation between the t₂g and e₉ sets of d-orbitals (Δₒ) is small. It is energetically more favorable for the five d-electrons to occupy separate orbitals before pairing up. This results in a high-spin electron configuration of t₂g³e₉², with five unpaired electrons.

Computational models, including DFT and various ab initio methods, consistently predict this high-spin ground state. nih.gov Spin state analysis via these calculations involves comparing the energies of different possible spin configurations (e.g., high-spin sextet vs. low-spin doublet). The results confirm that the high-spin state is significantly lower in energy, aligning with experimental observations of paramagnetism in hexafluoroferrate(III) compounds. rsc.org ⁵⁷Fe Mössbauer spectroscopy further corroborates these findings, with isomer shift values characteristic of an octahedrally-coordinated Fe³⁺ ion. rsc.org

Table 1: Calculated Properties of the [FeF₆]³⁻ Anion

| Property | Value/Description | Method |

|---|---|---|

| Oxidation State of Iron | +3 | Experimental (Mössbauer), DFT |

| d-Electron Count | 5 | - |

| Spin State | High-Spin | DFT, Ligand Field Theory |

| Electron Configuration | t₂g³e₉² | Ligand Field Theory |

| Number of Unpaired Electrons | 5 | DFT, Ligand Field Theory |

| Magnetic Behavior | Paramagnetic | Experimental, DFT |

Molecular Orbital (MO) theory provides a detailed picture of the covalent interactions between the Fe³⁺ ion and the F⁻ ligands. The formation of molecular orbitals in the octahedral [FeF₆]³⁻ anion can be described by the linear combination of atomic orbitals (LCAO).

The primary interactions involve the iron 3d, 4s, and 4p orbitals with the ligand group orbitals (LGOs) formed from the 2p orbitals of the six fluorine atoms.

Sigma (σ) Bonding: The iron 4s (a₁g symmetry), 4p (t₁u symmetry), and the two e₉ (d₂₂ and dₓ₂₋y₂) orbitals overlap with the corresponding symmetry-adapted LGOs to form six bonding and six antibonding σ molecular orbitals.

Pi (π) Bonding: The iron t₂g (dxy, dyz, dxz) orbitals can potentially overlap with fluorine p-orbitals of π symmetry. However, with fluoride ligands, this interaction is relatively weak.

Non-bonding Orbitals: The t₂g orbitals of the iron ion have minimal overlap with the fluoride σ LGOs and are therefore considered largely non-bonding in a pure σ-bonding model.

The twelve valence electrons from the six fluoride ligands fill the six bonding molecular orbitals. The five valence electrons from the Fe³⁺ ion are then placed in the higher energy orbitals. In the high-spin case, they occupy the t₂g (non-bonding) and e₉* (antibonding) orbitals, leading to the t₂g³e₉² configuration. The significant population of the antibonding e₉ orbitals is consistent with the classification of [FeF₆]³⁻ as a high-spin, outer orbital complex.

The vibrational modes of sodium hexafluoroferrate can be predicted computationally and interpreted using infrared (IR) and Raman spectroscopy. For an isolated octahedral [FeF₆]³⁻ ion (Oₕ point group), group theory predicts 15 vibrational modes, of which six are unique frequencies:

A₁g (ν₁): Symmetric Fe-F stretch (Raman active)

E₉ (ν₂): Symmetric Fe-F stretch (Raman active)

F₁ᵤ (ν₃): Asymmetric Fe-F stretch (IR active)

F₁ᵤ (ν₄): Asymmetric F-Fe-F bend (IR active)

F₂₉ (ν₅): Asymmetric F-Fe-F bend (Raman active)

F₂ᵤ (ν₆): Asymmetric F-Fe-F bend (Inactive)

Quantum chemical methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies by computing the second derivatives of the energy with respect to atomic displacements. psu.eduyoutube.com These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can aid in the assignment of experimental IR and Raman spectra. mdpi.com While experimental FTIR spectra for sodium hexafluoroferrate are available, detailed computational studies predicting its specific vibrational frequencies are not widely published. nih.gov Such calculations would be invaluable for definitively assigning the observed spectral bands to specific atomic motions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and ions over time. chemrxiv.org For sodium hexafluoroferrate, MD simulations could be used to model the behavior of the [FeF₆]³⁻ anion in an aqueous solution.

In a typical MD simulation, a system consisting of one or more [FeF₆]³⁻ anions, Na⁺ cations, and a large number of water molecules would be defined in a simulation box. rsc.orgnih.gov The interactions between all atoms are described by a force field, which is a set of parameters and potential functions that approximate the quantum mechanical interactions. The simulation proceeds by solving Newton's equations of motion for each atom in discrete time steps, generating a trajectory of atomic positions and velocities.

From this trajectory, various properties can be analyzed:

Solvation Structure: The arrangement of water molecules around the [FeF₆]³⁻ and Na⁺ ions can be characterized by calculating radial distribution functions (RDFs), which reveal the structure of the hydration shells.

Dynamic Properties: The diffusion coefficients of the ions and water molecules can be calculated to understand their mobility in the solution. rsc.org

Ion Pairing: The simulations can provide insights into the formation of contact or solvent-separated ion pairs between Na⁺ and [FeF₆]³⁻ in solution.

Modeling of Solid-State Phenomena

Computational modeling is also applied to understand the properties of sodium hexafluoroferrate in its solid, crystalline state. These models can provide insights into the structure, stability, and dynamics of the crystal lattice.

Sodium hexafluoroferrate crystallizes in a monoclinic structure with the space group P2₁/c. mdpi.com The crystal is composed of Na⁺ cations and quasi-octahedral [FeF₆]³⁻ anions.

Lattice Dynamics: The collective vibrations of the atoms in the crystal lattice, known as phonons, can be studied using lattice dynamics calculations. These are often performed within the DFT framework by calculating the forces on atoms when they are slightly displaced from their equilibrium positions. aps.orgmdpi.com The results are typically presented as phonon dispersion curves (phonon frequency vs. wave vector) and a phonon density of states. These calculations can predict the vibrational frequencies observed in the solid-state IR and Raman spectra and are crucial for determining the dynamical stability of the crystal structure.

Orientational Disorder: In many ionic solids containing complex molecular ions, the ions may exhibit orientational disorder, where they are not perfectly aligned throughout the crystal. nih.govunomaha.eduunomaha.edu This can occur if the ion occupies a crystallographic site with a symmetry different from its own, or due to thermal motion. For Na₃FeF₆, while the crystal structure is ordered, disorder can be introduced, for example, through high-energy ball milling. This induced structural disorder can be detected experimentally, for instance, by an increase in the quadrupole splitting in ⁵⁷Fe Mössbauer spectra. rsc.org Computational models can be used to investigate the energetics of different anion orientations within the lattice, helping to understand the potential for such disorder and its effect on the material's properties.

Theoretical Prediction of Phase Transitions and Thermodynamic Stability

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the phase transitions and assessing the thermodynamic stability of materials like sodium hexafluoroferrate. While comprehensive theoretical studies on the temperature and pressure-induced phase transitions of Na₃FeF₆ are not extensively documented in the provided search results, the principles of such investigations can be inferred from studies on analogous materials. For instance, DFT calculations can be employed to determine the relative energies of different crystalline phases and predict the conditions under which transitions between them would occur.

In the context of its application in sodium-ion batteries, the electrochemical stability and the phase transformation during cycling are of paramount importance. Computational studies have explored the conversion reaction that Na₃FeF₆ undergoes, which is a form of phase transition. This reaction involves the decomposition of Na₃FeF₆ into sodium fluoride (NaF) and metallic iron (Fe) upon discharge. rsc.orgresearchgate.net The reversibility of this process is a key factor in the battery's performance. Theoretical models can elucidate the kinetics of this conversion, which has been identified as a primary limitation in the performance of Na₃FeF₆ electrodes. rsc.orgresearchgate.net The formation of NaF domains on the exterior of the Na₃FeF₆ particles can impede the reaction kinetics. rsc.orgresearchgate.net

Predictive Computational Approaches for Reactivity and Catalytic Activity

Predictive computational approaches are powerful tools for understanding the reactivity of sodium hexafluoroferrate and assessing its potential catalytic activity. These methods can model reaction pathways and determine the energy barriers associated with them, providing insights into the compound's chemical behavior.

At the atomic scale, computational chemistry can map out the intricate details of reaction mechanisms involving sodium hexafluoroferrate. A notable example is the elucidation of the conversion reaction mechanism in the context of its use as a cathode material in sodium-ion batteries. Upon discharge, Na₃FeF₆ is proposed to react with sodium ions to form NaF and Fe nanoparticles. rsc.orgresearchgate.net The reverse reaction is expected to occur during the charging process. rsc.orgresearchgate.net

First-principles calculations can be used to model the structural and electronic changes that occur during this conversion. These calculations help in understanding the sluggish kinetics and the incomplete reversibility of the phase transformations that are observed experimentally. rsc.orgresearchgate.net By simulating the diffusion of sodium ions and the electron transfer processes, researchers can identify the rate-limiting steps and the factors that contribute to capacity fading. rsc.orgresearchgate.net

Computational chemistry provides an invaluable tool for the prediction and interpretation of spectroscopic data. For sodium hexafluoroferrate, theoretical calculations can predict various spectroscopic signatures, such as those from Nuclear Magnetic Resonance (NMR) spectroscopy.

First-principles calculations have been successfully employed to compute the NMR parameters for Na₃FeF₆. rsc.org Due to the presence of paramagnetic Fe³⁺ ions, the compound exhibits strong paramagnetic interactions that significantly affect the NMR spectra of ¹⁹F and ²³Na nuclei, leading to large chemical shifts and line broadening. rsc.org

Computational models can accurately predict these shifts. For instance, the calculated isotropic Fermi contact shifts for the distinct sodium and fluorine sites in the Na₃FeF₆ crystal structure show good agreement with experimental solid-state NMR data. rsc.org These theoretical predictions are crucial for assigning the experimentally observed NMR signals to specific atomic environments within the material.

Below is a table summarizing the computationally predicted NMR shifts for the different sodium sites in sodium hexafluoroferrate.

| Sodium Site | Predicted Isotropic Fermi Contact Shift (ppm) |

| Na1 | ~1750 |

| Na2 | ~350 |

This table is based on data presented in the study of Na₃FeF₆ for Na-ion batteries and represents the computed NMR shifts consistent with experimental observations. rsc.org

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry of Sodium Hexafluoroferrate

Hydrolysis Pathways and Fluoride (B91410) Release Mechanisms

[FeF₆]³⁻ + 6H₂O ⇌ [Fe(H₂O)₆]³⁺ + 6F⁻

The mechanism of fluoride release is dependent on factors such as pH and the concentration of reacting species. In acidic solutions, the hydrolysis is accelerated due to the protonation of the released fluoride ions to form hydrofluoric acid (HF), which shifts the equilibrium towards the formation of the aquated iron(III) ion.

The release of fluoride from orthodontic cements, which can contain fluoroaluminosilicate glasses, has been studied, and while not directly about sodium hexafluoroferrate, it provides a model for understanding the kinetics of fluoride release from a solid matrix into an aqueous environment. The release typically follows a pattern of a rapid initial release followed by a slower, sustained release over time.

Ligand Exchange and Complex Formation Reactions in Solution

The fluoride ligands in the [FeF₆]³⁻ complex can be substituted by other ligands in solution, a process known as ligand exchange. This reactivity makes sodium hexafluoroferrate a precursor for the synthesis of other iron(III) complexes. The lability of the fluoride ligands is a key factor in these reactions. For instance, the reaction of [FeF₆]³⁻ with a stronger chelating agent can lead to the complete displacement of the fluoride ions.

The iron(III) ion is known to form stable complexes with various ligands. The relative stability of these complexes determines the feasibility of ligand exchange reactions. For example, the iron(III)-thiocyanate complex, known for its blood-red color, can be decolorized by the addition of fluoride ions, indicating the formation of a more stable iron(III)-fluoride complex.

The formation of iron(III)-fluoride complexes in aqueous solution is characterized by a series of stepwise equilibria, each with a corresponding stability constant (K) or formation constant. These constants quantify the strength of the interaction between the iron(III) ion and the fluoride ligands. The stepwise formation of these complexes can be represented as follows:

Fe³⁺ + F⁻ ⇌ FeF²⁺, with a stability constant K₁

FeF²⁺ + F⁻ ⇌ FeF₂⁺, with a stability constant K₂

FeF₂⁺ + F⁻ ⇌ FeF₃, with a stability constant K₃

FeF₃ + F⁻ ⇌ FeF₄⁻, with a stability constant K₄

FeF₄⁻ + F⁻ ⇌ FeF₅²⁻, with a stability constant K₅

FeF₅²⁻ + F⁻ ⇌ FeF₆³⁻, with a stability constant K₆

Note: The availability of reliable data for the last two steps is limited.

The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand (a ligand that binds to the central metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. While fluoride is a monodentate ligand, the principles of the chelate effect are important in understanding the stability of iron(III) complexes in general. For instance, ligands like EDTA form highly stable complexes with iron(III), which can influence the speciation of iron in the presence of fluoride.

Iron(III) has a strong tendency to form polynuclear complexes, especially in aqueous solutions where hydrolysis can lead to the formation of oxo- or hydroxo-bridged species. In the presence of fluoride, mixed-ligand polynuclear complexes can form. These complexes can contain bridging fluoride, oxide, or hydroxide (B78521) ions, linking multiple iron centers. The formation and structure of these polynuclear species are dependent on the reaction conditions, including the pH and the ratio of iron to fluoride. The synthesis of open-framework iron fluoride phosphates has revealed the formation of linear, trinuclear, and tetranuclear chain Fe(III) building units, showcasing the diversity of polynuclear iron-fluoride structures. nih.gov

Catalytic Activity and Reaction Pathways

Iron complexes, including those derived from or related to sodium hexafluoroferrate, have emerged as catalysts for a variety of organic transformations, particularly those involving the activation of strong chemical bonds.

The activation of carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry due to the high bond energy of the C-F bond. Iron-based catalysts have shown promise in mediating the cleavage of these robust bonds, enabling the functionalization of fluorinated organic compounds. mdpi.com The mechanism of C-F bond activation by iron complexes often involves the formation of an iron-fluoride bond, which provides a thermodynamic driving force for the reaction.

Several iron-catalyzed reactions for the functionalization of C-F bonds have been developed, including silylation and borylation of fluoroarenes. rsc.org These reactions typically proceed via an oxidative addition of the C-F bond to a low-valent iron center, followed by subsequent reaction with a nucleophile or another reagent to form the functionalized product. The reactivity and selectivity of these catalytic systems are influenced by the nature of the ligands on the iron center and the reaction conditions.

Hydrodefluorination (HDF) is a reaction in which a C-F bond is replaced by a C-H bond. This transformation is important for the synthesis of partially fluorinated compounds from readily available perfluorinated starting materials. Iron complexes have been successfully employed as catalysts for HDF reactions. nih.govresearchgate.net

The catalytic cycle for iron-catalyzed HDF typically involves the reaction of an iron-fluoride complex with a hydride source, such as a silane, to generate an active iron-hydride species. This iron-hydride then reacts with the fluorinated substrate to cleave the C-F bond and form a C-H bond, regenerating the iron-fluoride complex to complete the catalytic cycle. Kinetic studies have suggested that the generation of the iron-hydride intermediate can be the rate-limiting step in some cases. researchgate.net The reaction pathways can vary depending on the substrate and the specific iron catalyst used, with proposed mechanisms including nucleophilic attack, oxidative addition, and single-electron transfer processes. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Sodium hexafluoroferrate | Na₃[FeF₆] |

| Iron(III) fluoride | FeF₃ |

| Hydrofluoric acid | HF |

| Iron(III) ion | Fe³⁺ |

| Fluoride ion | F⁻ |

| Iron(III)-thiocyanate complex | [Fe(SCN)(H₂O)₅]²⁺ |

| Ethylenediaminetetraacetic acid (EDTA) | C₁₀H₁₆N₂O₈ |

Role as Reagent in Other Chemical Syntheses

Sodium hexafluoroferrate(III), Na₃[FeF₆], serves as a versatile reagent and precursor in the synthesis of various inorganic materials, particularly those containing iron and fluorine. Its utility stems from its capacity to act as a source of the hexafluoroferrate(III), [FeF₆]³⁻, anion or as a combined source of sodium, iron, and fluoride ions under specific reaction conditions.

One notable application is in the preparation of other alkali-metal and ammonium (B1175870) hexafluoroferrates(III). A direct synthesis route involves the reaction of iron(III) hydroxide with an alkali-metal or ammonium fluoride in 48% hydrofluoric acid, in the presence of hydrogen peroxide. The subsequent addition of ethanol (B145695) to this mixture precipitates the corresponding hexafluoroferrate(III) salt, A₃[FeF₆] (where A = Na, K, or NH₄), in high yields. This method underscores the role of sodium hexafluoroferrate as a foundational member of this class of compounds, from which others can be derived ias.ac.in.

Furthermore, sodium hexafluoroferrate is implicated in the synthesis of more complex fluoro-metalates. For instance, it can be a precursor in the formation of fluoro(sulfato)ferrates(III). The reaction of ammonium or potassium thiocyanate (B1210189) with iron(III) hydroxide in 48% HF and hydrogen peroxide leads to the oxidation of the thiocyanate ion to sulfate (B86663), which then coordinates to the iron center, forming species such as (NH₄)₂[Fe(SO₄)F₃] and K₃[Fe(SO₄)F₄]. This suggests a pathway where the hexafluoroferrate ion can undergo ligand exchange with sulfate ions in solution ias.ac.in.

In the realm of materials science, sodium hexafluoroferrate can be utilized in the synthesis of sodium iron fluoride frameworks, which are of interest as cathode materials in sodium-ion batteries. A topochemical bottom-up approach has been demonstrated for the synthesis of two-dimensional (2D) NaFeF₄ and three-dimensional (3D) Na₂Fe₂F₇ frameworks. This process involves the incorporation of a "structure-stabilizing" agent, sodium fluoride, into a one-dimensional FeF₃·3H₂O host structure. While this example does not use sodium hexafluoroferrate directly as the starting material, it highlights the fundamental role of the sodium, iron, and fluoride components, which are all present in Na₃[FeF₆], in forming these extended structures researchgate.net.

The compound is also valuable in the synthesis of magnetic nanoparticles and other specialized catalysts, where it serves as a reliable source of iron(III) ions in a high-purity, fluoride-containing environment chemimpex.com.

Table 1: Examples of Syntheses Utilizing or Related to Sodium Hexafluoroferrate(III)

| Product | Reactants | Synthesis Method | Reference |

|---|---|---|---|

| A₃[FeF₆] (A=K, NH₄) | Fe(OH)₃, AF, HF, H₂O₂ | Direct precipitation | ias.ac.in |

| Fluoro(sulfato)ferrates(III) | Fe(OH)₃, SCN⁻, HF, H₂O₂ | Oxidation of SCN⁻ and ligand exchange | ias.ac.in |

| NaFeF₄, Na₂Fe₂F₇ | FeF₃·3H₂O, NaF | Topochemical bottom-up approach | researchgate.net |

Redox Chemistry of Iron-Fluoride Systems and Oxidation State Changes

The redox chemistry of sodium hexafluoroferrate is centered on the iron atom within the [FeF₆]³⁻ complex, which is in the +3 oxidation state. The Fe(III) center can undergo a one-electron reduction to Fe(II), forming the hexafluoroferrate(II) anion, [FeF₆]⁴⁻. This redox transition is fundamental to its application in electrochemical systems, such as batteries.

The standard reduction potential (E°) for the aqueous Fe³⁺/Fe²⁺ couple is +0.771 V versus the standard hydrogen electrode (SHE). However, the coordination of fluoride ions to the iron center significantly influences this potential. The high stability of the Fe(III)-F bond, due to the hard acid nature of Fe³⁺ and the hard base nature of F⁻, affects the ease with which the iron center can accept an electron.

The redox behavior of the hexafluoroferrate complex can be represented by the following half-reaction:

[FeF₆]³⁻(aq) + e⁻ ⇌ [FeF₆]⁴⁻(aq)

In the context of lithium-ion and sodium-ion batteries, materials derived from iron fluorides are of interest due to their high theoretical capacities. The electrochemical performance of these materials is directly linked to the reversible redox reaction of the iron center. During the discharge of a battery with an iron fluoride-based cathode, Fe(III) is reduced to Fe(II), and during charging, the reverse oxidation process occurs.

The electronic configuration of the Fe³⁺ ion in the high-spin octahedral [FeF₆]³⁻ complex is (t₂g)³(eg)². Upon reduction to Fe²⁺, the configuration becomes (t₂g)⁴(eg)², also in a high-spin state. This change in the number of d-electrons is the basis for the electrochemical activity of the system.

Table 2: Oxidation States and Electronic Configurations in the Hexafluoroferrate Redox System

| Ion | Iron Oxidation State | d-electron Count | High-Spin Electronic Configuration |

|---|---|---|---|

| [FeF₆]³⁻ | +3 | 5 | (t₂g)³(eg)² |

Solution Chemistry and Chemical Speciation Studies

The behavior of sodium hexafluoroferrate in solution is primarily governed by the dissociation of the salt and the subsequent interactions of the hexafluoroferrate(III) anion with solvent molecules. In aqueous solutions, Na₃[FeF₆] dissociates to yield sodium cations (Na⁺) and hexafluoroferrate(III) anions, [FeF₆]³⁻.

The [FeF₆]³⁻ anion itself can undergo stepwise hydrolysis, where the fluoride ligands are sequentially replaced by water molecules or hydroxide ions, depending on the pH of the solution. This process leads to the formation of a series of mixed aqua-fluoro-iron(III) complexes. The general scheme for the hydrolysis can be represented as:

[FeF₆]³⁻ + nH₂O ⇌ [FeF₆₋ₙ(H₂O)ₙ]⁽³⁻ⁿ⁾⁺ + nF⁻

The extent of hydrolysis and the distribution of the different iron(III)-fluoride species in solution are dependent on the fluoride ion concentration and the pH. The stability of these complexes is described by their formation constants. Studies have been conducted to determine the stability constants for the stepwise formation of iron(III) fluoride complexes.

Table 3: Stepwise Stability Constants (log K) for Iron(III)-Fluoride Complexes

| Reaction | log K |

|---|---|

| Fe³⁺ + F⁻ ⇌ FeF²⁺ | 5.28 |

| FeF²⁺ + F⁻ ⇌ FeF₂⁺ | 4.15 |

| FeF₂⁺ + F⁻ ⇌ FeF₃ | 3.02 |

| FeF₃ + F⁻ ⇌ FeF₄⁻ | 1.4 |

| FeF₄⁻ + F⁻ ⇌ FeF₅²⁻ | 0.3 |

Note: These values are indicative and can vary with ionic strength and temperature.

The data indicates that the formation of the initial iron-fluoride complexes is highly favorable, with decreasing stability for the addition of subsequent fluoride ligands. The negative value for the formation of [FeF₆]³⁻ from [FeF₅]²⁻ suggests that the fully fluorinated complex is less stable in aqueous solution compared to the lower fluoride complexes under certain conditions.

In acidic solutions, the hydrolysis of [FeF₆]³⁻ is more pronounced due to the protonation of the released fluoride ions to form HF, which shifts the equilibrium towards the formation of aqua-fluoro-iron(III) species.

The solubility of sodium hexafluoroferrate in various solvents is a critical parameter for its application. While it is soluble in water, its solubility in organic solvents is generally limited. For applications requiring non-aqueous media, such as in certain electrochemical systems, its solubility might be enhanced in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide, potentially with the aid of supporting electrolytes nih.gov.

Interactions with Other Chemical Species and Surfaces (e.g., Precipitation Behavior in Mixed Systems)

Sodium hexafluoroferrate(III) can interact with a variety of chemical species in solution, leading to precipitation, complex formation, or surface adsorption phenomena. These interactions are important in contexts such as materials synthesis, environmental remediation, and industrial processes.

One of the key interactions is its precipitation behavior in the presence of other ions. In mixed fluoride systems, co-precipitation can occur. For example, during the precipitation of cryolite (B1665278) (Na₃AlF₆) from solutions containing both aluminum and iron, the product can be contaminated with sodium hexafluoroferrate(III) due to their similar structures and the presence of common ions. This indicates that under certain conditions, Na₃[FeF₆] can precipitate alongside other metal fluorides.

The hexafluoroferrate(III) anion can also participate in ion exchange reactions. Although specific studies on Na₃[FeF₆] are limited, analogies can be drawn from related systems like hexacyanoferrates and layered titanates, where ion exchange is a common phenomenon for constructing new materials and modifying existing structures rsc.orgresearchgate.net. It is plausible that the sodium ions in Na₃[FeF₆] could be exchanged with other cations, or the [FeF₆]³⁻ anion could be exchanged with other anions in suitable host lattices.

In environmental applications, sodium hexafluoroferrate has shown potential for the removal of heavy metals from water chemimpex.com. This is likely due to precipitation reactions where the heavy metal cations react with the fluoride ions released from the partial hydrolysis of the [FeF₆]³⁻ complex, or through the formation of insoluble mixed-metal fluorides.

The interaction of the hexafluoroferrate(III) ion with surfaces is also of significance. The adsorption of iron species onto mineral surfaces like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) is a well-studied phenomenon. While direct studies on the adsorption of the [FeF₆]³⁻ complex are scarce, the general principles of metal ion adsorption suggest that the complex could interact with these oxide surfaces. The nature of this interaction would depend on the surface charge of the oxide (which is pH-dependent) and the charge of the iron-fluoride species in solution. On positively charged surfaces, electrostatic attraction could facilitate adsorption, while on negatively charged surfaces, repulsion would be expected unless specific chemical bonding (chemisorption) occurs rsc.orgresearchgate.netnih.gov.

Table 4: Summary of Interactions of Sodium Hexafluoroferrate(III)

| Interacting Species/Surface | Type of Interaction | Potential Outcome |

|---|---|---|

| Al³⁺ in fluoride solution | Co-precipitation | Formation of mixed Na₃AlF₆ / Na₃FeF₆ precipitate |

| Cations in a host lattice | Ion Exchange | Replacement of Na⁺ with other cations |

| Heavy metal ions in water | Precipitation | Removal of heavy metals as insoluble fluorides |

Advanced Research Applications in Materials Science and Engineering Non Clinical Focus

Energy Storage Materials Research

The quest for more efficient and powerful energy storage solutions has led researchers to investigate novel materials for next-generation batteries. Sodium hexafluoroferrate has emerged as a compound of interest in this domain, particularly in the context of both lithium-ion and sodium-ion battery technologies.

Cathode Materials for Lithium Rechargeable Batteries (e.g., Li₃FeF₆)

Researchers are actively exploring fluoride-based compounds as high-performance cathode materials for lithium rechargeable batteries due to their potential for higher energy densities compared to conventional oxide-based cathodes. One such material of interest is lithium hexafluoroferrate (Li₃FeF₆) of the cryolite (B1665278) type. Studies have demonstrated the synthesis of α-Li₃FeF₆ through mild chemistry complex formation reactions. nih.govwhiterose.ac.uk

In electrochemical tests, α-Li₃FeF₆ has shown promise as a positive electrode material. It has delivered a reversible capacity of 116 mAh/g at an average discharge voltage of 3.0 V. nih.gov Furthermore, it maintained good capacity retention over approximately 30 cycles at a current rate of 0.2 mA/cm². nih.gov The performance of these materials is a key area of investigation, with research focusing on optimizing synthesis methods and enhancing electrochemical properties like capacity and cycle life.

Table 1: Electrochemical Properties of α-Li₃FeF₆ Cathode Material

| Property | Value |

|---|---|

| Reversible Capacity | 116 mAh/g |

| Average Discharge Voltage | 3.0 V |

| Cycle Life | Good retention for ~30 cycles |

Investigation of Sodiation Mechanisms in Related Iron Fluorides

Understanding the fundamental reaction mechanisms in sodium-ion batteries is crucial for their development as a cost-effective alternative to lithium-ion batteries. umn.edu Research into the sodiation of iron fluoride (B91410) (FeF₂) nanoparticle electrodes has revealed a complex, heterogeneous mechanism where sodium hexafluoroferrate (Na₃FeF₆) plays an unexpected and critical role. acs.orgrsc.org

Unlike the direct one-step conversion reaction observed in lithiation, the sodiation of FeF₂ proceeds through a dual process: a standard conversion reaction on the nanoparticle surface and a disproportionation reaction in the core. acs.orgrsc.org This core reaction generates a composite structure consisting of ultrafine iron (Fe) nanocrystallites, sodium fluoride (NaF), and, significantly, the Na₃FeF₆ phase. acs.orgrsc.org This finding demonstrates a core-shell reaction model for the sodiation process, providing vital mechanistic insights that can be extended to other electrode materials for both sodium-ion and lithium-ion batteries. acs.orgrsc.org The formation of Na₃FeF₆ as an intermediate phase is a key aspect of this reaction pathway.

Catalysis in Organic and Inorganic Synthesis

Sodium hexafluoroferrate is also utilized in the field of catalysis, where it can serve as a precursor for preparing catalytic materials or be used directly in certain chemical transformations. nih.govrutgers.edu Iron-based catalysts are of significant interest due to iron's abundance, low cost, and lower toxicity compared to many noble metals. researchgate.net

Preparation of Catalytic Materials

The compound serves as a valuable source of iron for synthesizing specialized materials, including catalysts. nih.gov Its utility lies in its ability to be incorporated into various support systems or transformed into active catalytic species. Commercial suppliers list sodium hexafluoroferrate(III) as a catalyst or a reagent for catalyst preparation. It is part of a broader category of inorganic catalysts, which are often supported on porous materials like carbon or silica (B1680970) to increase the number of active sites and enhance catalytic activity.

Mechanistic Studies of Catalyzed Reactions

While sodium hexafluoroferrate is identified as a catalyst, detailed mechanistic studies specifically involving this compound are not extensively documented in the provided search results. However, research into related iron fluoride complexes offers insight into potential catalytic pathways. For instance, studies on low-coordinate iron(II) fluoride complexes have shown their ability to catalyze the hydrodefluorination of fluorocarbons. acs.org The proposed mechanism for fluorinated olefins involves a hydride insertion followed by a β-fluoride elimination. acs.org For perfluoroarenes, kinetic studies suggest that hydride generation is the rate-limiting step, although the active intermediate remains to be definitively identified. acs.org These studies on simpler iron fluoride systems provide a foundational understanding of the types of catalytic cycles and reaction mechanisms that might be accessible to more complex iron fluoride compounds like sodium hexafluoroferrate.

Environmental Remediation and Treatment Technologies

Iron-based compounds are widely used in water treatment, and sodium hexafluoroferrate shows promise in environmental remediation applications, particularly in the removal of contaminants from water. nih.govrutgers.edu

The primary application in this area is its role as a coagulant for removing impurities, such as heavy metals, from industrial wastewater. rutgers.edu The effectiveness of iron salts in water treatment stems from the ability of the iron(III) ion (Fe³⁺) to act as a coagulant. When added to water, iron salts hydrolyze to form insoluble iron(III) hydroxide (B78521) precipitates.

The likely mechanism for contaminant removal by sodium hexafluoroferrate involves the following steps:

Dissolution : Sodium hexafluoroferrate dissolves in water, releasing sodium ions (Na⁺) and the hexafluoroferrate anion ([FeF₆]³⁻).

Hydrolysis : The Fe³⁺ ion (from the dissociation of the complex anion) hydrolyzes, reacting with water to form various iron(III) hydroxide species.

Coagulation and Flocculation : These insoluble hydroxide precipitates form flocs. Contaminants, such as suspended particles and heavy metal ions, adsorb to the surface of these flocs.

Sedimentation : The larger, denser flocs, now containing the contaminants, settle out of the water and can be removed through sedimentation and filtration.

This process, known as sweep-floc coagulation, is a standard and effective method for clarifying water and removing a wide range of dissolved and suspended pollutants. umn.edu While specific studies detailing the performance and efficiency of sodium hexafluoroferrate for treating various types of wastewater are not prevalent in the search results, its function can be inferred from the well-established chemistry of iron(III) coagulants.

Table 2: Summary of Applications in Materials Science

| Area of Research | Specific Application | Key Findings/Mechanism |

|---|---|---|

| Energy Storage | Cathode material precursor | Synthesis of Li₃FeF₆, which shows a reversible capacity of 116 mAh/g. nih.govwhiterose.ac.uk |

| Sodiation mechanism studies | Forms as an intermediate (Na₃FeF₆) during the disproportionation reaction of FeF₂ in sodium-ion batteries. acs.orgrsc.org | |

| Catalysis | Preparation of catalysts | Serves as an iron source for creating specialized catalytic materials. nih.gov |

| Mechanistic studies | Related iron fluoride complexes catalyze reactions via mechanisms like hydride insertion/β-fluoride elimination. acs.org |

| Environmental Remediation | Water treatment | Acts as a coagulant to remove heavy metals and other impurities from wastewater through precipitation of iron hydroxides. rutgers.edu |

Removal of Heavy Metals and Contaminants

Sodium hexafluoroferrate(III) is emerging as a significant compound in environmental science, particularly for its application in water purification. chemimpex.com Its utility in treating industrial wastewater stems from its role as an effective coagulant, capable of removing a variety of impurities and contaminants. myskinrecipes.com The compound's primary mechanism of action involves the precipitation of heavy metals and other detrimental substances, thereby rendering the water safer for reuse or discharge into the environment. myskinrecipes.com

The unique chemical composition of sodium hexafluoroferrate(III), with its significant fluorine content, contributes to its stability and reactivity in aqueous solutions, making it a subject of interest for researchers developing novel pollution control technologies. chemimpex.com Its application is particularly noted in the precipitation of heavy metals, a critical process in treating industrial effluents. myskinrecipes.com

Table 1: Application of Sodium Hexafluoroferrate(III) in Water Treatment

| Application Area | Function | Mechanism | Significance |

|---|---|---|---|

| Industrial Wastewater Treatment | Coagulant | Precipitation of heavy metals and other contaminants | Facilitates the removal of harmful substances, enabling safer water discharge or reuse. myskinrecipes.com |

| Pollution Control Research | Reactive Agent | Enhanced stability and reactivity due to fluorine content | Promising for the development of innovative water treatment solutions. chemimpex.com |

Fluoride and Phosphate (B84403) Immobilization in Composite Materials

Based on the available research, there is no specific documentation detailing the use of sodium hexafluoroferrate for fluoride and phosphate immobilization in composite materials. While fluoride-releasing dental materials and various compounds for phosphate immobilization are subjects of research, the role of sodium hexafluoroferrate in these particular applications is not established in the scientific literature found.

Development of Advanced Functional Materials

Synthesis of Magnetic Materials and Nanoparticles

Sodium hexafluoroferrate(III) serves as a valuable precursor in the field of materials science for the synthesis of specialized iron-containing materials. chemimpex.com It is specifically noted for its application in the creation of magnetic materials, which are fundamental components in the manufacturing of high-performance magnets utilized in various electronic devices. chemimpex.com The compound acts as a source of iron, which is essential for the formation of these magnetic materials. chemimpex.com

While specific methodologies detailing the synthesis of magnetic nanoparticles directly from sodium hexafluoroferrate were not extensively available, its role as a reagent in the preparation of such advanced materials is acknowledged. chemimpex.com The synthesis of iron-based magnetic nanoparticles, such as magnetite (Fe₃O₄), typically involves the precipitation of iron ions from a precursor solution.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Current scientific literature does not provide specific examples or methods for the incorporation of sodium hexafluoroferrate into the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Research in the field of MOFs and coordination polymers is extensive, covering a wide range of metal ions and organic linkers to create porous and functional materials. nih.govsfu.ca However, the direct use of the hexafluoroferrate(III) anion as a building block or precursor in these structures is not documented in the provided search results.

Research into Spin-Crossover Materials

There is no direct evidence in the reviewed literature to suggest that sodium hexafluoroferrate is currently a subject of research in the field of spin-crossover (SCO) materials. Spin-crossover is a phenomenon observed in certain transition metal complexes, particularly those of iron(II) and iron(III), where the spin state of the metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. nsf.govnih.gov While iron is the central metal in sodium hexafluoroferrate, its specific application or study within the context of spin-crossover materials is not reported in the available search results.

Electrochemical Sensing and Analytical Methodologies for Metal Ions

Sodium hexafluoroferrate(III) has found applications in the development of electrochemical sensors due to its distinct electrochemical properties that can enhance the detection of metal ions. chemimpex.com Furthermore, it is utilized as a reagent in various analytical techniques, such as spectrophotometry, for the quantitative determination of iron and other metals in different types of samples. chemimpex.com

The unique electrochemical signature of the hexafluoroferrate(III) ion can be leveraged in the design of sensitive and selective sensors for environmental monitoring and industrial quality control. chemimpex.com Its role in analytical chemistry extends to being a standard or reagent in methods aimed at detecting and quantifying pollutants. chemimpex.com

Table 2: Analytical and Electrochemical Applications of Sodium Hexafluoroferrate(III)

| Application Area | Specific Use | Key Feature | Reference |

|---|---|---|---|

| Electrochemistry | Development of electrochemical sensors | Unique electrochemical properties enhancing metal ion detection | chemimpex.com |

| Analytical Chemistry | Reagent in spectrophotometry | Used for the determination of iron and other metals | chemimpex.com |

| Environmental Monitoring | Detection and analysis of pollutants | Aids in ensuring compliance with environmental standards | chemimpex.com |

Fundamental Studies in Fluorine Delivery Mechanisms from a Materials Science Perspective

In the realm of materials science, sodium hexafluoroferrate (Na₃FeF₆) is a compound of interest for its potential as a fluorine source in various solid-state syntheses. The delivery of fluorine from this compound is a critical aspect that dictates its efficacy in the formation of new materials. Fundamental studies into the mechanisms of fluorine delivery from sodium hexafluoroferrate are crucial for controlling reaction kinetics, product phases, and material properties. These investigations often focus on the thermal, chemical, and electrochemical decomposition of the hexafluoroferrate anion ([FeF₆]³⁻) and the subsequent transfer of fluorine to a substrate or reactant.

From a materials science standpoint, the delivery of fluorine from sodium hexafluoroferrate can be conceptualized through several potential pathways, primarily revolving around solid-state reactions. The intrinsic nature of the M-F (metal-fluorine) bond in transition metal fluorides is significantly ionic, which is a key determinant in their physicochemical properties and reactivity. flogen.org

One of the primary mechanisms for fluorine delivery is through thermal decomposition . When subjected to elevated temperatures, sodium hexafluoroferrate can decompose, releasing volatile fluorine-containing species or enabling solid-state diffusion of fluoride ions. While specific studies detailing the thermal decomposition of Na₃FeF₆ for fluorine gas generation are not extensively documented in publicly available literature, analogous compounds such as sodium hexafluorosilicate (B96646) (Na₂SiF₆) provide insight into this process. The thermal dissociation of these complex fluorides can be a viable, albeit energy-intensive, route for the synthesis of other fluoride materials. researchgate.net

Solid-state metathesis reactions represent another significant pathway for fluorine delivery. In this approach, sodium hexafluoroferrate is mixed with another solid reactant, typically a metal oxide, and the reaction is initiated by thermal energy. The driving force for the reaction is often the formation of a more thermodynamically stable product, such as sodium fluoride (NaF) and a new metal fluoride. For instance, in the context of battery materials, Na₃FeF₆ has been studied as a cathode material where it undergoes a conversion reaction, breaking down into NaF and metallic iron (Fe) during discharge. nih.gov This electrochemical process is a clear demonstration of fluorine transfer in the solid state.

Mechanochemical activation is an emerging technique in solid-state synthesis that can facilitate fluorine delivery from sodium hexafluoroferrate at lower temperatures compared to purely thermal methods. High-energy ball milling can induce localized high pressures and temperatures at the point of particle contact, breaking down the crystal lattice of Na₃FeF₆ and promoting the transfer of fluorine to a co-milled reactant. This method can lead to the formation of nanocrystalline or amorphous fluorinated phases that may not be accessible through traditional high-temperature synthesis.

In-situ characterization techniques, such as high-temperature X-ray diffraction (HT-XRD) and differential scanning calorimetry (DSC), are invaluable tools for elucidating the mechanisms of fluorine delivery. These methods allow for the real-time observation of phase transformations and the identification of reaction intermediates as the fluorine transfer occurs. For example, in-situ XRD studies on the fluorination of oxides using other fluorine sources like polyvinylidene fluoride (PVDF) have revealed the formation of distinct intermediate phases, providing a detailed roadmap of the reaction pathway. rsc.org A similar approach applied to reactions involving sodium hexafluoroferrate would be instrumental in understanding its fluorine delivery mechanism.

The efficiency of fluorine delivery from sodium hexafluoroferrate can be influenced by several factors, including the particle size and morphology of the reactants, the reaction temperature and atmosphere, and the presence of catalysts. For instance, in nucleophilic fluorination reactions using sodium hexafluorosilicate, the presence of a solvent can influence the yield of the fluorinated product, suggesting that the medium of reaction plays a critical role.

To illustrate the kinetics of thermal fluorine release from a related hexafluorometallate, the following data summarizes the thermal decomposition of sodium hexafluorosilicate. It is important to note that this is an analogous system, and the specific temperatures and rates for sodium hexafluoroferrate may differ.

| Temperature (°C) | Time (minutes) | Decomposition (%) | Rate Constant (k) |

|---|---|---|---|

| 600 | 30 | 55 | k₁ |

| 600 | 60 | 79.4 | k₁ |

| 700 | 30 | 95 | k₂ |

| 700 | 60 | 99.6 | k₂ |

| 800 | 15 | 98 | k₃ |

| 800 | 30 | 99.8 | k₃ |

Detailed research into the kinetics and thermodynamics of fluorine transfer from sodium hexafluoroferrate is an active area of investigation. A deeper understanding of these fundamental mechanisms will undoubtedly pave the way for the rational design of novel functional materials with tailored properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Strategies

Current synthetic routes to sodium hexafluoroferrate and related metal fluorides often rely on methods that may not be environmentally benign or easily scalable. Future research is anticipated to focus on developing greener and more sustainable synthetic methodologies. This includes exploring aqueous-based routes, mechanochemical synthesis, and the use of less hazardous fluorinating agents. A key goal is to create synthetic pathways that minimize waste, reduce energy consumption, and offer precise control over the material's purity, crystallinity, and morphology. rsc.org For instance, hydrothermal methods have been successfully employed to synthesize terbium-doped sodium hexafluoroferrate, suggesting a versatile approach for creating complex fluoride (B91410) materials under controlled conditions. mdpi.com The principles of sustainable synthesis aim to mitigate the environmental impact associated with traditional chemical production by mimicking natural processes and promoting resource efficiency. rsc.org

| Property | Value |

| Chemical Formula | Na₃FeF₆ sigmaaldrich.com |

| Molecular Weight | 238.80 g/mol sigmaaldrich.com |

| Appearance | Powder nih.gov |

| CAS Number | 20955-11-7 sigmaaldrich.com |

| Synonyms | Trisodium hexafluoroferrate, Sodium fluoferrate(III) nih.gov |

Integration of Advanced Characterization Techniques for In-Situ Studies

Understanding the formation and behavior of sodium hexafluoroferrate under reaction conditions is crucial for optimizing its synthesis and application. The integration of advanced, in-situ characterization techniques is a promising avenue for future research. Operando spectroscopy, for example, allows for the real-time monitoring of a material's structural and electronic properties while it is functioning in a device or undergoing a chemical reaction. wikipedia.org Techniques such as operando X-ray absorption spectroscopy (XAS) and operando Raman spectroscopy could provide invaluable data on the oxidation state of iron, changes in coordination environment, and the evolution of crystalline phases during electrochemical processes or catalytic cycles. rsc.orgdlr.denih.gov These methods are essential for establishing clear structure-reactivity relationships. wikipedia.org For instance, ex-situ 23Na Nuclear Magnetic Resonance (NMR) has already been instrumental in understanding the conversion behavior of Na₃FeF₆ in sodium-ion battery electrodes. rsc.org

Enhanced Predictive Capabilities through Integrated Theoretical and Experimental Methodologies